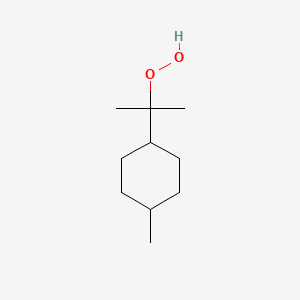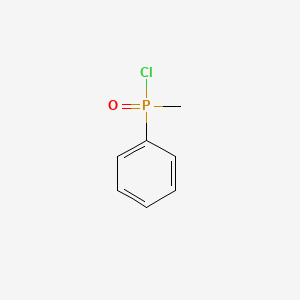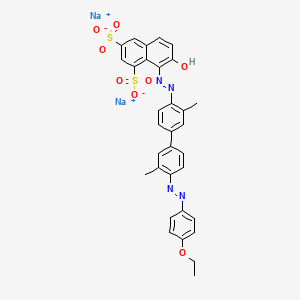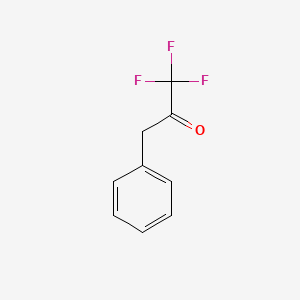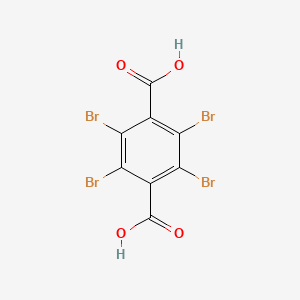
9H-Fluorene-9,9-dimethanol
Overview
Description
9H-Fluorene-9,9-dimethanol is an aryldiol . It has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .
Synthesis Analysis
This compound may be used in the synthesis of 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile, poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)], and 9,9-(Ph2POCH2)2-fluorene, a diphosphinite ligand .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 . The Canonical SMILES string is C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO . Physical and Chemical Properties Analysis
This compound has a melting point of 142-145 °C (lit.) . It has a molecular weight of 226.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 .Scientific Research Applications
Luminescence and Fluorescent Sensing
Based on the luminescence properties of 9H-Fluorene derivatives, a study explored the synthesis of lanthanide coordination compounds for fluorescent sensing of various cations and anions. The fluorene-based compound exhibited high efficiency, selectivity, and the ability to detect multiple ions simultaneously, making it a promising candidate for sensing applications (Li, Zhou, Bai, & Xing, 2020).
Electronic Properties and Material Synthesis
9H-Fluorene derivatives are recognized for their electronic properties and potential in material synthesis. For instance, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials, demonstrates its relevance in developing luminescent materials with practical value (Bai Xue-feng, 2013).
Polyfluorenes and Light-Emitting Devices
In the field of electronics, the study of polyfluorenes, particularly defect-free 9,9-dioctyl-9H-fluorene, has shown its significance in reducing green emission in light-emitting devices. This research has implications for enhancing the performance and visual quality of electronic displays (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).
Aerobic Oxidation and Industrial Applications
The study of aerobic oxidation of 9H-Fluorenes to 9-Fluorenones demonstrates its potential for application in industrial processes. This method is cost-effective and environmentally friendly, showcasing the versatility of 9H-Fluorene derivatives in chemical manufacturing (Zhang, Ji, Su, Weeks, Zhang, & Deng, 2013).
Fluorene-Based Functional Materials
Research on fluorene structures has delved into their use in functional materials, such as in polymers and OLED materials. The study highlights the diverse applications of fluorene compounds in areas like photosensitive materials and agriculture (Wang Ji-ping, 2011).
Safety and Hazards
9H-Fluorene-9,9-dimethanol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It has been established that this compound exhibits lewis acid behavior . As a result, it possesses the ability to accept electrons from other molecules, enabling the formation of complexes with transition metal ions .
Mode of Action
9H-Fluorene-9,9-dimethanol interacts with its targets by accepting electrons from other molecules. This electron acceptance is a characteristic of Lewis acids . The compound undergoes chemical transformations, such as oxidation or reduction, to modify its structure and generate new derivatives .
Biochemical Pathways
Its ability to form complexes with transition metal ions suggests that it may influence pathways involving these ions .
Result of Action
It is known to participate in chemical reactions to introduce specific functional groups or structural motifs
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Although insoluble in water, it exhibits solubility in numerous organic solvents . This solubility profile may affect its distribution and availability in different environments.
Properties
IUPAC Name |
[9-(hydroxymethyl)fluoren-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBLISBUFROBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322885 | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-93-8 | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4425-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-9,9-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


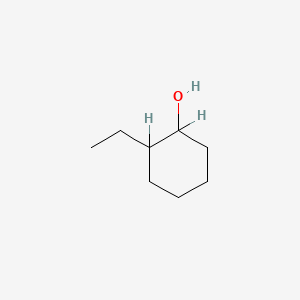

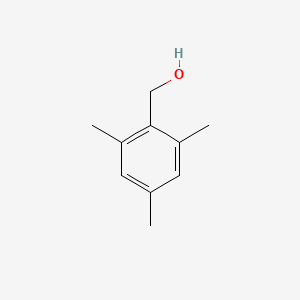
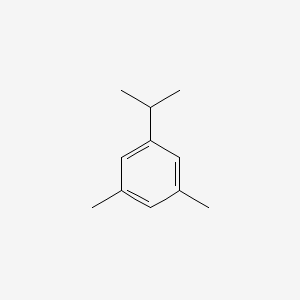


![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
